molecular formula C16H20N2O2S B12342630 3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B12342630
M. Wt: 304.4 g/mol
InChI Key: BDRAAOIUYHVTNF-RAXLEYEMSA-N
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Description

3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound characterized by its unique thiazolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-tert-butylbenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then treated with 2-aminoethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and thiazolidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Substituted thiazolidine derivatives.

Scientific Research Applications

3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide hydrochloride
  • Bis(4-tert-butylphenyl)aminoxyl

Uniqueness

3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific thiazolidine ring structure and the presence of both amino and tert-butylphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H20N2O2S/c1-16(2,3)12-6-4-11(5-7-12)10-13-14(19)18(9-8-17)15(20)21-13/h4-7,10H,8-9,17H2,1-3H3/b13-10-

InChI Key

BDRAAOIUYHVTNF-RAXLEYEMSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN

Origin of Product

United States

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